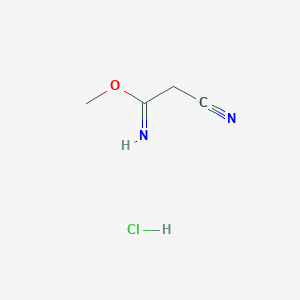

Methyl 2-cyanoacetimidate hydrochloride

Description

Methyl 2-cyanoacetimidate hydrochloride (CAS: Not explicitly provided in evidence) is a reactive reagent widely used in organic synthesis, particularly for constructing heterocyclic compounds. Its structure combines a methyl ester group, a cyano substituent, and an amidine moiety stabilized by hydrochloric acid. This compound is instrumental in nucleophilic substitution and cyclization reactions, as demonstrated in the synthesis of benzimidazole derivatives (e.g., 2-cyanomethyl-5-(tert-butyldiphenylsilyl)oxymethylbenzimidazole) . It reacts with diamines or aminophenols under mild conditions (room temperature, methanol solvent) to form intermediates for pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

methyl 2-cyanoethanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c1-7-4(6)2-3-5;/h6H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPZHSAANPZOES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CC#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53557-70-3 | |

| Record name | Ethanimidic acid, 2-cyano-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53557-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of Methyl 2-cyanoacetimidate hydrochloride typically involves the reaction of methyl cyanoacetate with amines. One common method is the direct treatment of methyl cyanoacetate with amines without the use of solvents at room temperature . Another method involves stirring the reactants without solvents at elevated temperatures, followed by cooling to room temperature . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.

Chemical Reactions Analysis

Methyl 2-cyanoacetimidate hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Condensation Reactions: The active hydrogen on the C-2 position allows it to participate in condensation reactions with various reagents.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under suitable conditions.

Common reagents used in these reactions include aromatic amines, acetic acid, and other nucleophilic agents . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-cyanoacetimidate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-cyanoacetimidate hydrochloride involves its ability to react with nucleophiles and form stable intermediates. These intermediates can then undergo further transformations to yield desired products. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .

Comparison with Similar Compounds

Ethyl 2-Cyanoacetimidate Hydrochloride

- Structural Difference : The ethyl ester variant replaces the methyl group with an ethyl chain.

- Reactivity: Ethyl 2-cyanoacetimidate hydrochloride is used similarly in benzoxazole synthesis but requires optimized conditions, including green chemistry approaches (e.g., glycerol solvent, microwave irradiation) . Methyl derivatives may offer faster reaction kinetics due to lower steric hindrance.

- Applications: Both compounds serve as precursors for heterocycles, but the ethyl variant’s larger ester group might influence solubility in non-polar solvents .

Methyl 2-Amino-2-(2-Chlorophenyl)Acetate Hydrochloride (CAS 141109-13-9)

- Structural Difference: Features a 2-chlorophenyl group and an amino substituent instead of a cyano group.

- Reactivity: The amino group enables participation in peptide coupling or Schiff base formation, contrasting with the cyano group’s role in nucleophilic attacks.

- Applications : Used in chiral synthesis (e.g., D-(−)-2-chlorophenylglycine methyl ester HCl), highlighting its utility in asymmetric catalysis .

Methyl 2-Aminobutanoate Hydrochloride (CAS 85774-09-0)

- Structural Difference: A linear amino ester lacking the cyano group.

- Reactivity: Primarily employed in peptide synthesis or as a building block for unnatural amino acids. The absence of a cyano group limits its use in cyclization reactions .

Reaction Conditions

- Cyano vs. Amino Groups: The cyano group in methyl 2-cyanoacetimidate enhances electrophilicity, facilitating nucleophilic attacks by amines, whereas amino groups in analogs like methyl 2-aminobutanoate HCl participate in acid-base reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.